molecular formula C9H17N3O2 B15326420 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine

1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine

Cat. No.: B15326420
M. Wt: 199.25 g/mol
InChI Key: UBOSHXCVJNUNAR-UHFFFAOYSA-N
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Description

1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxyethoxyethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxyethoxyethyl Group: The ethoxyethoxyethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazole derivative with 2-(2-ethoxyethoxy)ethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl group, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.

Comparison with Similar Compounds

    2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxyethyl group but different functional group.

    2-(2-Ethoxyethoxy)ethyl acetate: Another related compound used as a solvent and in industrial applications.

Uniqueness: 1-(2-(2-Ethoxyethoxy)ethyl)-1h-pyrazol-4-amine is unique due to its specific pyrazole structure combined with the ethoxyethoxyethyl group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

1-[2-(2-ethoxyethoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H17N3O2/c1-2-13-5-6-14-4-3-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3

InChI Key

UBOSHXCVJNUNAR-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCN1C=C(C=N1)N

Origin of Product

United States

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